molecular formula C10H7ClO2 B2939164 4-chloro-6-methyl-2H-chromen-2-one CAS No. 51069-75-1

4-chloro-6-methyl-2H-chromen-2-one

Cat. No.: B2939164
CAS No.: 51069-75-1
M. Wt: 194.61
InChI Key: GTUCZSVDWDNQHV-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2H-chromen-2-one is a chloro- and methyl-substituted coumarin derivative of high interest in advanced chemical research. Compounds based on the coumarin (2H-chromen-2-one) scaffold are extensively investigated due to their wide spectrum of biological and pharmacological properties, which include potential anticancer, antiviral, and spasmolytic activities . This particular molecule, featuring halogen and alkyl substituents, is primarily valued as a versatile synthetic intermediate or building block for the preparation of more complex structures . Researchers utilize such chlorinated coumarins in heterocyclic chemistry, for example, in nucleophilic substitution reactions to introduce the coumarin core at a phenoxy position or to create diverse molecular libraries . The structural motif is also relevant in the development of novel fluorescent probes and dyes, as related chloro- and nitro-substituted coumarins have been described as reagents for fluorescence analysis . The methyl group at the 6-position can influence the electron distribution and crystal packing through intermolecular interactions, contributing to the compound's overall physicochemical profile . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUCZSVDWDNQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Chloro 6 Methyl 2h Chromen 2 One and Analogues

Conventional Synthetic Routes to the Chromen-2-one Core

The synthesis of the chromen-2-one (coumarin) core traditionally relies on several named reactions, which often involve the condensation of phenols with various reagents under specific conditions.

Condensation Reactions Involving Phenolic Precursors

The Pechmann condensation is a cornerstone for coumarin (B35378) synthesis, reacting a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.net For instance, 4-methylphenol (p-cresol) can be reacted with ethyl 4-chloroacetoacetate using concentrated sulfuric acid at low temperatures (0°C to -5°C) to yield 4-(chloromethyl)-6-methyl-2H-chromen-2-one. The reaction mixture is typically stirred overnight and then poured into ice water to precipitate the product, which is then purified by recrystallization.

Other classical methods for constructing the chromen-2-one skeleton include the Knoevenagel condensation, Perkin reaction, Kostanecki-Robinson reaction, Reformatsky, and Wittig reactions. researchgate.netasianpubs.orgnih.gov However, these conventional methods often require harsh conditions, such as high temperatures and the use of stoichiometric amounts of mineral acids or toxic reagents, which can lead to low yields and poor substituent tolerance. asianpubs.org

Specific Preparations of 6-Chloro-4-methyl-2H-chromen-2-one

The synthesis of 6-chloro-4-methyl-2H-chromen-2-one can be achieved through the chlorination of 6-hydroxy-4-methyl-2H-chromen-2-one. One method involves treating the hydroxyl starting material with phosphoryl chloride (POCl₃) in ethanol (B145695). mdpi.comresearchgate.net This reaction transforms the hydroxyl group into a chlorine atom, affording the desired product. researchgate.net Another approach involves the reaction of 4-chlororesorcinol (B43231) with ethyl acetoacetate (B1235776) in the presence of concentrated sulfuric acid. ijpcbs.com The resulting 6-chloro-4-methyl-7-hydroxycoumarin can then be further modified. ijpcbs.com

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netscialert.net This technique has been successfully applied to the synthesis of various chromen-2-one derivatives. nih.govproquest.comnih.govtandfonline.com

For example, the synthesis of 6-hydrazinyl-4-methyl-2H-chromen-2-one from 6-chloro-4-methyl-2H-chromen-2-one and hydrazine (B178648) hydrate (B1144303) can be performed under microwave irradiation, yielding the pure product in 97% yield. nih.gov Similarly, multicomponent reactions (MCRs) to produce complex coumarin derivatives have been efficiently carried out using microwave assistance. nih.govproquest.com The use of microwave irradiation in the Vilsmeier-Haack reaction has also been reported for the synthesis of substituted 4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-ones from coumarin precursors. researchgate.net

Green Chemistry Principles in Chromen-2-one Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for chromen-2-ones, aligning with the principles of green chemistry. researchgate.net These approaches aim to minimize waste, avoid hazardous solvents and reagents, and improve energy efficiency. nih.govresearchgate.net

Key strategies include:

Solvent-free reactions: Performing reactions under solvent-free conditions, often using grinding techniques with a mortar and pestle, has been shown to be an efficient method for Pechmann condensations. researchgate.net

Use of greener catalysts: Researchers have explored the use of recyclable and less toxic catalysts. Examples include ZrOCl₂·8H₂O, pyridine-2-carboxylic acid (P2CA), and biogenic ZnO nanoparticles. asianpubs.orgnih.gov P2CA, for instance, has been used as a dual acid-base catalyst in a water-ethanol mixture for the one-pot multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, achieving high yields and demonstrating good recyclability. nih.gov

One-pot synthesis: Multicomponent reactions (MCRs) that allow for the synthesis of complex molecules in a single step are inherently greener as they reduce the number of synthetic steps and purification procedures.

Multicomponent Reaction (MCR) Strategies for Complex Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product that incorporates most or all of the atoms of the reactants. tandfonline.comnih.govchimicatechnoacta.ru This approach is particularly valuable for generating libraries of structurally diverse compounds. tandfonline.com

Several MCRs have been developed for the synthesis of complex chromen-2-one derivatives. For instance, a one-pot, three-component reaction of 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, and hydrazonoyl halides in the presence of a base under ultrasonic irradiation has been used to synthesize thiazolyl-coumarins. nih.govfrontiersin.org Another example is the synthesis of 2-oxo-1,2-diphenylethylidene hydrazinyl thiadiazinyl-2H-chromen-2-ones through the reaction of benzil, thiocarbohydrazide, and substituted 3-(2-bromoacetyl)-2H-chromen-2-ones. tandfonline.comresearchgate.net These MCRs often offer advantages such as shorter reaction times, milder conditions, and higher yields compared to traditional multi-step syntheses. rsc.org

Synthesis of Key Intermediates for Derivatization

The synthesis of versatile intermediates is crucial for the subsequent elaboration into a wide range of functionalized chromen-2-one derivatives.

6-hydrazinyl-4-methyl-2H-chromen-2-one: This intermediate can be prepared by reacting 6-chloro-4-methyl-2H-chromen-2-one with hydrazine hydrate. nih.gov The reaction can be carried out conventionally by refluxing in ethanol with triethylamine (B128534) or more efficiently under microwave irradiation. nih.gov This hydrazinyl derivative serves as a key building block for synthesizing various heterocyclic systems attached to the coumarin core. nih.govresearchgate.net

4-(bromomethyl)-6-methyl-2H-chromen-2-one: This reactive intermediate is typically synthesized by the bromination of the methyl group at the 4-position of a corresponding coumarin. One method involves reacting 4,6-dimethyl-2H-chromen-2-one with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. dvpublication.com Another approach is the direct bromination using bromine in a suitable solvent. The resulting bromomethyl compound is a versatile electrophile used in nucleophilic substitution reactions to introduce a variety of functional groups. bohrium.comnih.gov

Below is a data table summarizing the synthesis of these key intermediates:

IntermediateStarting Material(s)Reagent(s)MethodYieldReference(s)
6-hydrazinyl-4-methyl-2H-chromen-2-one 6-chloro-4-methyl-2H-chromen-2-oneHydrazine hydrate, Triethylamine, EthanolConventional (Reflux)85% nih.gov
6-hydrazinyl-4-methyl-2H-chromen-2-one 6-chloro-4-methyl-2H-chromen-2-oneHydrazine hydrateMicrowave97% nih.gov
4-(bromomethyl)-6-methyl-2H-chromen-2-one 4,6-dimethyl-2H-chromen-2-oneN-Bromosuccinimide, Benzoyl peroxideConventional (Reflux)- dvpublication.com
4-(bromomethyl)-6-methyl-2H-chromen-2-one 4-methyl-2H-chromen-2-oneBromine, EtherConventional65-80%

Advanced Chemical Derivatization and Structural Modification of 4 Chloro 6 Methyl 2h Chromen 2 One

Introduction of Novel Functional Groups

The reactivity of the 4-chloro-6-methyl-2H-chromen-2-one core allows for the introduction of a diverse array of functional groups. The chlorine atom at the C-4 position is a key site for nucleophilic substitution, enabling the attachment of various moieties. For instance, the chloromethyl group can be substituted by nucleophiles like amines, thiols, or alcohols to create new derivatives. Additionally, the coumarin (B35378) ring system can undergo reactions such as oxidation to introduce further functional groups.

The introduction of different substituents at various positions on the coumarin ring has been explored to modulate its biological activity. For example, the placement of a large group at the C-4 position and smaller groups at the C-6 and C-7 positions has been shown to favor the inhibition of certain enzymes like MAO-A. scienceopen.com Conversely, substituting the C-3, C-6, and C-7 positions with large groups and the C-4 and C-8 positions with smaller groups has been found to be advantageous for inhibiting MAO-B. scienceopen.com

Formation of Schiff Base Derivatives

Schiff bases, characterized by the imine or azomethine (-C=N-) functional group, are a significant class of compounds with broad applications. The synthesis of Schiff base derivatives of this compound typically involves the condensation of an aldehyde or ketone with a primary amine.

For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde can be reacted with various substituted anilines in a suitable solvent like rectified spirit to yield a series of 4-chloro-(3-substituted-phenylimino)-methyl-[2H]-chromene-2-one Schiff bases. researchgate.netresearchgate.net These reactions are often catalyzed by acid. nih.gov Similarly, novel Schiff bases have been synthesized by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with compounds like N1,N1-bis(2-chloroethyl)naphthalene-1,4-diamine. sciensage.info The formation of the characteristic imine bond is a key indicator of a successful reaction and can be confirmed using spectroscopic techniques such as IR and NMR. nih.govsciensage.info These derivatives have shown potential in various biological applications, including antimicrobial and anticancer activities. sciensage.infod-nb.info

Synthesis of Triazole Hybrid Compounds

The integration of a triazole ring into the coumarin framework has emerged as a promising strategy in medicinal chemistry. semanticscholar.org The most common approach for synthesizing these hybrid compounds is the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), often referred to as "click chemistry". semanticscholar.orgmdpi.com

This versatile reaction allows for the linkage of a coumarin moiety to a triazole ring through various positions. For instance, a 4-azidomethyl coumarin can react with a terminal alkyne to form a 1,2,3-triazole derivative. semanticscholar.org In another approach, an O-propargylated coumarin can undergo a cycloaddition reaction with an azide (B81097) to yield the desired triazole hybrid. scielo.org.mxacs.org The reaction conditions are generally mild, and microwave irradiation has been employed to accelerate the synthesis. scielo.org.mx These coumarin-triazole conjugates have been investigated for a range of biological activities, including anticancer and antidiabetic properties. mdpi.comnih.gov

Incorporation of Other Heterocyclic Moieties (e.g., Pyrimidine (B1678525), Thiazole (B1198619), Oxadiazole, Pyrazole)

Beyond triazoles, the this compound scaffold has been functionalized with a variety of other heterocyclic rings to create novel hybrid molecules with potentially enhanced biological activities.

Pyrimidine: Pyrimidine derivatives can be introduced, for example, through nucleophilic substitution of the 4-chloro group. researchgate.net

Thiazole: Thiazole-containing coumarins have been synthesized and evaluated for their biological potential. chula.ac.thconicet.gov.ar For instance, a 2,4-diaminothiazole-5-carbonyl moiety has been attached to the coumarin skeleton. mdpi.com

Oxadiazole: Coumarin-tethered 1,3,4-oxadiazole (B1194373) analogues have been synthesized and explored for their antioxidant properties. mdpi.com

Pyrazole (B372694): Coumarin derivatives incorporating a pyrazole ring have been investigated as potential antidiabetic agents. mdpi.com

The synthesis of these hybrid compounds often involves multi-step reaction sequences, starting with the functionalization of the coumarin core to introduce a suitable reactive handle for the subsequent cyclization or coupling reaction to form the desired heterocyclic ring.

Strategic Halogenation and Alkylation (e.g., 4-halomethyl, 6-chloro-4-(4-methylphenoxymethyl))

Strategic halogenation and alkylation of the this compound framework are key methods for creating a diverse library of derivatives.

Halogenation: The introduction of halogen atoms at specific positions of the coumarin ring can significantly influence the molecule's properties. For instance, the use of N-halosuccinimides (NCS for chlorination, NBS for bromination) in the presence of a copper catalyst allows for the regioselective halogenation of coumarins. d-nb.info The bromination of 4-methylcoumarin (B1582148) derivatives can be achieved using NBS with a radical initiator like AIBN. clockss.org

Alkylation: The 4-chloromethyl group is a versatile handle for introducing various alkyl and aryl groups through substitution reactions. For example, 4-chloromethyl-6-methyl-2H-chromen-2-one can be synthesized from 4-chloro-m-cresol. google.com This intermediate can then be reacted with phenols, such as 4-methylphenol, in the presence of a base like potassium carbonate to yield 4-aryloxymethylcoumarin derivatives, for instance, 6-chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one. nih.gov

These modifications allow for the fine-tuning of the molecule's steric and electronic properties, which can impact its biological activity and pharmacokinetic profile.

Synthesis of Metal Complexes for Biological Activity Modulation

The coordination of metal ions to coumarin-based ligands can significantly enhance or modify their biological properties. frontiersin.orgnih.gov Coumarin derivatives, including those of this compound, can act as chelating agents, forming stable complexes with various transition metals such as copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). bohrium.comtsijournals.com

The synthesis of these metal complexes typically involves reacting the coumarin derivative ligand with a metal salt, often a chloride or nitrate, in a suitable solvent like ethanol (B145695). bohrium.comtsijournals.com The resulting complexes are often characterized by techniques such as elemental analysis, IR spectroscopy, and magnetic susceptibility measurements to determine their stoichiometry and geometry. researchgate.net For example, complexes of 3-[{3-(3'-chloro)}-prop-2-enoyl]-4-hydroxy-6-methyl-2H-chromen-2-one with several 3d transition metals have been synthesized and characterized. tsijournals.com

Data Tables

Table 1: Examples of this compound Derivatives and their Synthetic Approaches

Derivative ClassSynthetic MethodStarting MaterialsKey ReagentsReference
Schiff Bases Condensation4-chloro-2-oxo-2H-chromene-3-carbaldehyde, Substituted anilinesRectified spirit researchgate.netresearchgate.net
Triazole Hybrids Click Chemistry (CuAAC)O-propargylated coumarin, AzideCopper(I) catalyst scielo.org.mxacs.org
Thiazole Hybrids Multi-step synthesisFunctionalized coumarinThioamide or thiourea (B124793) derivatives chula.ac.thconicet.gov.ar
4-Aryloxymethylcoumarins Nucleophilic Substitution4-chloromethyl-6-methyl-2H-chromen-2-one, PhenolsPotassium carbonate nih.gov
Metal Complexes ComplexationCoumarin derivative ligand, Metal saltEthanol bohrium.comtsijournals.com

Spectroscopic and Crystallographic Characterization of 4 Chloro 6 Methyl 2h Chromen 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of 4-chloro-6-methyl-2H-chromen-2-one, the signals for the aromatic protons typically appear in the downfield region, while the methyl protons are found in the upfield region. For instance, in a derivative, 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one, the aromatic methine signals were observed as four sets of doublet of doublets at δ 8.36, 7.41, 7.23, and 6.91 ppm, and two sets of doublet of doublets of doublets at δ 7.74 and 7.45 ppm. ceon.rs The methyl protons of the 6-methyl group in similar coumarin (B35378) structures typically resonate around δ 2.3-2.9 ppm. ijpcbs.com

The ¹³C NMR spectrum provides information on the carbon framework. In a related compound, 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one, the ethyl fragment showed signals at 15.29 ppm (methyl) and 33.85 ppm (methylene). researchgate.net For coumarin derivatives, the carbonyl carbon of the lactone ring (C-2) typically appears significantly downfield.

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often used to establish the connectivity between protons and carbons, confirming the structural assignments. ceon.rs For example, NOESY correlations can reveal the spatial orientation of different parts of the molecule, such as the relationship between substituents and the coumarin core. ceon.rs

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Note: This table is a representative example based on data from similar coumarin structures.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C-2-~160-162
C-3~6.5~115-120
C-4-~145-150
C-4a-~118-122
C-5~7.5-7.8 (d)~125-130
C-6-~130-135
6-CH₃~2.4 (s)~20-22
C-7~7.3-7.5 (d)~115-120
C-8~7.2-7.4 (s)~118-122
C-8a-~152-155

Data is illustrative and can vary based on the specific derivative and solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the most characteristic absorption band is that of the lactone carbonyl group (C=O) of the α-pyrone ring. This typically appears as a strong absorption in the region of 1670-1750 cm⁻¹.

Other significant IR absorption bands include:

C=C stretching: Aromatic and pyrone ring C=C stretching vibrations are observed in the 1450-1620 cm⁻¹ region.

C-O stretching: The C-O-C stretching of the lactone ring usually appears between 1200 and 1300 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration is typically found in the fingerprint region, around 700-800 cm⁻¹.

C-H stretching: Aromatic and methyl C-H stretching vibrations are observed above 3000 cm⁻¹ and around 2850-2960 cm⁻¹, respectively.

For example, in a derivative, 6-chloro-8-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-hydroxy-4-methyl-2H-chromen-2-one, the IR spectrum showed characteristic peaks at 1684.99 cm⁻¹ (C=O ketone), 1491.77 cm⁻¹ (Ar C=C), 1231.40 cm⁻¹ (C-O-C), and 740.36 cm⁻¹ (C-Cl). ijpcbs.com

Table 2: Typical IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Lactone C=OStretching1670 - 1750
Aromatic C=CStretching1450 - 1620
Lactone C-O-CStretching1200 - 1300
C-ClStretching700 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₁H₉ClO₂. nih.gov Its calculated molecular weight is approximately 208.64 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecule will form a molecular ion peak (M⁺). The presence of chlorine is often indicated by a characteristic isotopic pattern, with the (M+2)⁺ peak being about one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of coumarin derivatives often involves the cleavage of the lactone ring and the loss of substituents. For instance, a common fragmentation pathway is the loss of a CO molecule. In a related compound, (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, fragmentation involved the cleavage of the amide bond, generating a characteristic 4-methyl-2-oxo-2H-chromen-7-aminium cation with an m/z of 176. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Coumarin derivatives are known to be fluorescent, and their UV-Vis spectra are characterized by absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these absorption bands are influenced by the substituents on the coumarin ring.

For this compound, the UV-Vis spectrum would be expected to show absorption maxima in the UV region, characteristic of the chromen-2-one chromophore. The substitution pattern, including the chloro and methyl groups, will influence the exact wavelengths of maximum absorption (λmax). Generally, coumarins exhibit strong absorption bands between 250 and 400 nm. mdpi.com

Single Crystal X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. hzdr.de This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. hzdr.de

X-ray diffraction studies on coumarin derivatives reveal that the coumarin ring system is generally planar or nearly planar. For example, the molecule of 4,6-dimethyl-2H-chromen-2-one was found to have a planar structure. researchgate.net In 6-methoxy-4-methyl-2H-chromen-2-one, the entire molecule is approximately planar. researchgate.net

Deviations from planarity can occur, particularly with bulky substituents. The bond lengths and angles within the this compound molecule would be expected to be consistent with the hybridization of the atoms. For instance, the C-Cl bond length is typically around 1.76 Å for a sp³ hybridized carbon. Significant deviations in bond angles can be observed due to ring strain or steric hindrance from substituents. nih.gov

Table 3: Illustrative Crystallographic Data for a Coumarin Derivative Note: This table is a representative example based on data from similar coumarin structures.

Parameter Value Reference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c researchgate.net
a (Å)~15.3 nih.gov
b (Å)~6.9 nih.gov
c (Å)~14.9 nih.gov
β (°)~116.9 nih.gov
Z4 researchgate.netnih.gov

In the solid state, molecules of this compound and its derivatives are held together by various intermolecular forces. These interactions dictate the crystal packing and influence the physical properties of the compound.

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, derivatives with hydroxyl or amino groups can form significant intermolecular hydrogen bonds. Weak C-H···O hydrogen bonds are also commonly observed, linking molecules into chains or more complex networks. researchgate.netnih.gov

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as oxygen or nitrogen, on an adjacent molecule.

π-π Stacking: The planar aromatic and pyrone rings of the coumarin system can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice. Centroid-centroid distances for such interactions are typically in the range of 3.5 Å. nih.gov

For instance, the crystal structure of 6-chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one is stabilized by intermolecular C—H···O and C—H···Cl hydrogen bonds. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mjcce.org.mk By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the crystal as a whole), a unique surface is generated for each molecule. The properties of this surface, such as the normalized contact distance (dnorm), electrostatic potential, and curvature, provide a detailed picture of the close contacts between neighboring molecules.

The dnorm is a key parameter derived from the Hirshfeld surface, which combines the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions.

In the study of various chromen-2-one derivatives, Hirshfeld surface analysis has been instrumental in elucidating the nature and extent of intermolecular forces. For instance, in the crystal structure of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, H⋯H and H⋯O/O⋯H contacts were found to be the most significant, contributing 46.7% and 24.2% respectively to the crystal packing. nih.gov Similarly, for 2-oxo-2H-chromen-4-yl 4-bromobenzoate, the major interactions were identified as O⋯H/H⋯O (23.6%), H⋯H (22.4%), and C⋯H/H⋯C (21%). iucr.org

The analysis of a benzohydrazide (B10538) derivative revealed that H⋯H (45.7%) and H⋯C/C⋯H (20.2%) contacts were the most prominent. iucr.org These examples highlight the utility of Hirshfeld surface analysis in providing a detailed and quantitative understanding of the supramolecular architecture of chromen-2-one derivatives, which is crucial for correlating their solid-state structure with their physicochemical properties.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Coumarin Derivatives

CompoundH⋯H (%)O⋯H/H⋯O (%)C⋯H/H⋯C (%)C⋯C (%)Other (%)Reference
2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate46.724.216.77.64.8 nih.gov
2-oxo-2H-chromen-4-yl 4-bromobenzoate22.423.621.0-33.0 (Br contacts) iucr.org
(E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate45.79.420.26.418.3 (Cl⋯H, C⋯N) iucr.org

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a cornerstone technique for the characterization of new chemical compounds, providing quantitative information about the percentage of each element present in a sample. This method is crucial for confirming the empirical formula of a synthesized compound and assessing its purity. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct composition and high purity of the sample. nih.govresearchgate.net

For derivatives of this compound, elemental analysis is routinely employed to validate the successful synthesis and purification of the target molecules. For example, in the synthesis of various 2H-chromen-2-one and imine derivatives, the experimentally found elemental compositions were in good agreement with the calculated values, confirming the structures of the synthesized compounds. researchgate.neteurjchem.com

The following table presents data from the elemental analysis of several chromen-2-one derivatives, illustrating the application of this technique in confirming their molecular formulas.

Table 2: Elemental Analysis Data for Selected Chromen-2-one Derivatives

CompoundMolecular FormulaAnalysisC (%)H (%)N (%)Reference
3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)-6-chloro-2H-chromen-2-oneC₁₁H₇ClN₄O₂SCalculated44.832.3919.01 nih.gov
Found44.762.3619.06 nih.gov
(E)-3-(((4-(bis(2-chloroethyl)amino)naphthalen-1-yl)imino)methyl)-4-chloro-2H-chromen-2-one derivativeC₂₆H₂₃Cl₃N₂O₂Calculated58.494.696.20 sciensage.info
Found57.075.099.48 sciensage.info
A 2H-chromen-2-one derivativeCHNOCalculated70.025.885.44 researchgate.net
Found70.125.925.48 researchgate.net
A chloro-substituted 2H-chromen-2-one derivativeC₁₃H₈ClNOCalculated67.394.356.05 researchgate.net
Found67.344.326.01 researchgate.net

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Calculations for Electronic and Photophysical Properties

Density Functional Theory (DFT) has become a standard tool for investigating the electronic and photophysical properties of organic molecules. informaticsjournals.co.in For coumarin (B35378) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, provide a deep understanding of their molecular structure and reactivity. informaticsjournals.co.inresearchgate.net These computational methods can accurately predict geometric parameters, the distribution of frontier molecular orbitals, and various reactivity descriptors. researchgate.netchristuniversity.in

A crucial first step in any DFT study is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). researchgate.net This process calculates the optimal bond lengths, bond angles, and dihedral angles. For coumarin systems, the core 2H-chromen-2-one structure is generally planar. nih.govresearchgate.net The optimized geometry provides the foundation for all subsequent property calculations. The calculated parameters are often in good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction, validating the computational model. eurjchem.com

Below is a table showing typical calculated bond lengths and angles for a coumarin ring system, based on studies of similar derivatives.

ParameterBond/AtomsTypical Value (DFT)
Bond Length C2=O10~1.20 Å
C2-O1~1.37 Å
C3=C4~1.36 Å
C4-C4a~1.46 Å
C8a-O1~1.38 Å
Bond Angle O1-C2-C3~117°
C2-C3-C4~122°
C3-C4-C4a~120°
Dihedral Angle C4-C4a-C5-C6~0° / ~180°
O1-C2-C3-C4~0° / ~180°

This table presents illustrative data from DFT studies on related coumarin compounds to show representative values.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. eurjchem.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. informaticsjournals.co.inresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For coumarin derivatives, these orbitals are typically distributed across the π-conjugated system of the chromenone core. semanticscholar.org

ParameterEnergy (eV) - VacuumEnergy (eV) - DMSO
HOMO -6.5 to -7.0-6.4 to -6.9
LUMO -1.8 to -2.5-1.9 to -2.6
Energy Gap (ΔE) 4.0 to 5.23.9 to 5.0

This table contains representative values for coumarin derivatives from DFT calculations to illustrate the concept. researchgate.net

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. informaticsjournals.co.inresearchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η). informaticsjournals.co.in

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. eurjchem.com

DescriptorTypical Calculated Value
Ionization Potential (I) 6.5 - 7.0 eV
Electron Affinity (A) 1.8 - 2.5 eV
Chemical Hardness (η) 2.0 - 2.6 eV
Electronegativity (χ) 4.1 - 4.8 eV
Electrophilicity Index (ω) 3.3 - 4.5 eV

This table shows example values for related coumarin derivatives derived from DFT calculations. researchgate.netinformaticsjournals.co.in

Computational studies can also investigate the behavior of a molecule in different solvents by incorporating a solvent model into the DFT calculations. researchgate.netbohrium.com The solvation energy represents the energy change when a solute is transferred from a vacuum to a solvent. informaticsjournals.co.in These studies are crucial for understanding how the solvent environment affects the molecule's stability, electronic properties, and spectral behavior (solvatochromism). researchgate.net For instance, calculations can be performed in non-polar solvents like hexane (B92381) and polar solvents like DMSO to observe these effects. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Electron Density Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. informaticsjournals.co.inchristuniversity.in The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack (e.g., around the carbonyl oxygen). researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas prone to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For 4-chloro-6-methyl-2H-chromen-2-one, the MEP map would likely show a significant negative potential around the carbonyl oxygen (O=C2), making it a site for electrophilic interaction. The presence of the electronegative chlorine atom would also influence the potential distribution across the molecule. researchgate.nettandfonline.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. arabjchem.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ujpronline.comnih.gov

For coumarin derivatives, docking studies have been performed against a wide range of biological targets, including enzymes and proteins implicated in various diseases. For example, a closely related compound, 4-(chloromethyl)-6-methyl-2H-chromen-2-one, has been studied for its interaction with microbial enzymes, where the chloromethyl group can form covalent bonds with nucleophilic sites in the protein's active site. The coumarin scaffold itself can engage in various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. ujpronline.com Docking studies help to identify key amino acid residues involved in these interactions and provide a rationale for the observed biological activity. bohrium.comujpronline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in predicting the biological activities of novel derivatives and in elucidating the structural features that govern their potency. These models are typically developed by correlating various molecular descriptors with experimentally determined biological data.

Research into the QSAR of coumarin derivatives has explored a range of biological activities, including anticoagulant, antimicrobial, and anticancer effects. latamjpharm.orgjksus.org These studies employ various statistical methods, such as multiple linear regression (MLR) and k-nearest neighbor molecular field analysis (kNN-MFA), to build predictive models. jksus.org The robustness of these models is evaluated using statistical parameters like the correlation coefficient (r²), cross-validation coefficient (q²), and predictive r² (pred_r²). latamjpharm.orgresearchgate.net

For instance, 2D and 3D QSAR analyses have been performed on a series of 4-methyl-3-(6-{[arylmethylene] amino} pyridin-3-yl)-2H-chromen-2-one derivatives to investigate their antibacterial activity. latamjpharm.orgresearchgate.net These studies revealed that electronic, steric, and lipophilic parameters are significantly correlated with the observed biological activity. latamjpharm.orgresearchgate.net The models generated can then be used to predict the activity of new compounds and guide the synthesis of more potent analogs.

Research Findings

QSAR studies on various chromen-2-one derivatives have provided valuable insights into the structural requirements for different biological activities. For example, in the development of Factor Xa (FXa) inhibitors, a 3D-QSAR study using the kNN-MFA method highlighted the importance of steric and electronegative groups for anticoagulant activity. The selected model demonstrated good predictive power with a q² of 0.7110 and a pred_r² of 0.5947.

In another study focusing on antioxidant activity, QSAR models for a series of 4-hydroxycoumarin (B602359) derivatives were developed. mdpi.com These models correlated descriptors such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and atomic charges with activities like radical scavenging and inhibition of lipid peroxidation. mdpi.com The high correlation coefficients (r > 0.99) indicated a strong relationship between the calculated descriptors and the experimental antioxidant capacity. mdpi.com

Furthermore, QSAR models have been successfully applied to predict the anticancer activities of substituted 4-anilino coumarin derivatives against colon and hepatoma cell lines. jksus.org These models, developed using multiple linear regression, helped in designing new derivatives with potentially improved anticancer potency. jksus.org

The tables below summarize key findings from representative QSAR studies on chromen-2-one derivatives, showcasing the types of descriptors used and the statistical validity of the models.

Table 1: 2D-QSAR Model for Antibacterial Activity of Chromen-2-one Derivatives

This table is based on a study of 4-methyl-3-(6-{[arylmethylene] amino} pyridin-3-yl)-2H-chromen-2-one derivatives. latamjpharm.org

Model ParameterValueDescription
r² (Correlation Coefficient)Not SpecifiedMeasures the goodness of fit of the model.
q² (Cross-validation Coefficient)Not SpecifiedIndicates the internal predictive ability of the model.
Pred_r² (Predictive r²)Not SpecifiedAssesses the external predictive power of the model on a test set.
Significant DescriptorsElectronic, Steric, LipophilicMolecular properties found to be correlated with antibacterial activity.

Table 2: 3D-QSAR (kNN-MFA) Model for FXa Inhibitory Activity

This table presents data from a study on pyridyl chromen-2-one derivatives as FXa inhibitors.

Model ParameterValueDescription
q² (Validation)0.7110Internal predictive ability of the selected 3D kNN-MFA model B.
pred_r² (Cross-validation)0.5947External predictive ability of the selected 3D kNN-MFA model B.
Training Set Size44 moleculesNumber of compounds used to build the model.
Test Set Size20 moleculesNumber of compounds used to validate the model.
Key Structural FeaturesSteric and Electronegative GroupsImportant features for anticoagulant activity identified by the model.

Table 3: QSAR Models for Antioxidant Activity of 4-Hydroxycoumarin Derivatives

This table is derived from research on the antioxidant potential of various 4-hydroxy-2H-chromen-2-one derivatives. mdpi.com

ActivityCorrelation (r)Key Descriptors
Total Antioxidant Capacity0.992HOMO, LUMO, Q(OH), Q(N), Q(S)
Inhibition of Lipid Peroxidation0.993logP, HOMO, 4-OH bond length, Q(S)

These studies collectively demonstrate the power of QSAR in the rational design of new chromen-2-one derivatives with desired biological activities. While specific QSAR models for this compound are not extensively reported, the principles and findings from studies on analogous structures provide a strong foundation for predicting its potential activities and for designing future studies.

Mechanistic Insights into the Biological Activity of 4 Chloro 6 Methyl 2h Chromen 2 One

Proposed Molecular Mechanisms of Action

The molecular mechanism of action for coumarin (B35378) derivatives is diverse and highly dependent on the type and position of substituents on the chromen-2-one core. For the related compound, 4-(chloromethyl)-6-methyl-2H-chromen-2-one, it is proposed that the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, which can lead to the inhibition of enzyme activity or disruption of cellular processes. The core coumarin structure is also known to interact with various proteins and DNA, thereby influencing their function and stability. However, specific studies detailing the comprehensive molecular mechanisms of 4-chloro-6-methyl-2H-chromen-2-one are not extensively available.

Enzyme Inhibition Pathways (e.g., COX enzymes, α-amylase, MAO-B)

The inhibitory effects of coumarin derivatives on various enzymes are a significant area of research. However, specific data on the inhibition of cyclooxygenase (COX) enzymes, α-amylase, and monoamine oxidase B (MAO-B) by this compound is limited.

Studies on other coumarin derivatives have shown that they can act as inhibitors of these enzymes. For instance, various coumarin compounds have been investigated as potential COX inhibitors, which are key enzymes in the inflammatory pathway. nih.govsemanticscholar.org Similarly, certain coumarin-based hybrids have demonstrated inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. ias.ac.inrjptonline.orgjmcs.org.mxrsc.orgnih.gov Furthermore, numerous coumarin derivatives have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases. mdpi.comacs.orgnih.govdrugbank.comfrontiersin.org

It is important to note that the enzyme inhibitory activity of coumarins is highly structure-dependent. Therefore, the findings from studies on other coumarin derivatives may not be directly applicable to this compound without specific experimental validation.

Interactions with Cellular Targets (e.g., DNA, Proteins)

The interaction of coumarin compounds with cellular macromolecules like DNA and proteins is a key aspect of their biological activity. The planar structure of the coumarin ring allows for intercalation into DNA, potentially disrupting DNA replication and transcription processes. bohrium.comresearchgate.netresearchgate.net Additionally, coumarins can bind to various proteins, modulating their activity. ujpronline.com The specific interactions are governed by the substituents on the coumarin scaffold. nih.gov

While general studies on coumarin-DNA and coumarin-protein interactions exist, detailed experimental data elucidating the specific binding modes and cellular targets of this compound are not extensively documented in the currently available research.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates various processes, including biofilm formation and virulence factor production. mdpi.com The inhibition of QS is a promising strategy for combating bacterial infections.

Research has shown that this compound exhibits inhibitory activity against biofilm formation in Staphylococcus aureus. nih.gov In a study evaluating various coumarin derivatives, this compound demonstrated a significant reduction in biofilm formation. nih.gov

CompoundBacterial StrainBiofilm Inhibition (%)Growth Inhibition (%)
This compound Staphylococcus aureus72 ± 7.2261 ± 4.05

Data from a study on the anti-biofilm activity of coumarin derivatives. nih.gov

The data indicates that this compound inhibits biofilm formation in S. aureus by 72%, alongside a 61% inhibition of bacterial growth at the tested concentration. nih.gov This suggests that the compound's anti-biofilm effect may be linked to both QS inhibition and direct antimicrobial activity. The precise molecular mechanism by which it interferes with the QS signaling pathway in S. aureus warrants further investigation.

In Vitro Biological Activity Studies of 4 Chloro 6 Methyl 2h Chromen 2 One and Its Derivatives

Antimicrobial Activities

Derivatives of 4-chloro-6-methyl-2H-chromen-2-one have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens. These investigations have revealed that modifications to the core coumarin (B35378) structure can lead to compounds with significant antibacterial and antifungal properties.

Antibacterial Efficacy

The antibacterial potential of derivatives of this compound has been evaluated against several clinically relevant bacteria, including both Gram-positive and Gram-negative strains.

One area of investigation involves the synthesis of Schiff's bases incorporating the 4-chloro-2H-chromen-2-one moiety. For instance, a series of compounds, 3-(4-(4-(substituted phenyl)prop-1-ene-3-one) phenylimino) methyl)-4-chloro-2H-chromen-2-one, were synthesized and tested against a panel of bacteria. wjpsronline.com One of these compounds demonstrated a minimum inhibitory concentration (MIC) of 20 μg/mL against all tested organisms, which included Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa. semanticscholar.org

Another study focused on 4-((bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones, which were synthesized from 4-bromomethyl coumarins. crimsonpublishers.com One of the derivatives in this series exhibited a notable MIC of 0.2μg/mL against S. aureus. crimsonpublishers.com This highlights the significant impact that the introduction of a bis(2-chloroethyl)amino side chain at the allylic position can have on antibacterial activity. crimsonpublishers.com

Furthermore, derivatives of 4-chloro-3-((substituted-phenylimino) methyl)-2H-chromen-2-ones have been synthesized and evaluated for their in-vitro antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and B. subtilis, as well as Gram-negative bacteria such as E. coli. scispace.com

The following table summarizes the antibacterial activity of selected derivatives:

Compound/DerivativeTest OrganismActivity/Result
3-(4-(4-(substituted phenyl)prop-1-ene-3-one) phenylimino) methyl)-4-chloro-2H-chromen-2-oneS. aureus, B. subtilis, S. epidermidis, E. coli, S. typhi, P. aeruginosaMIC of 20 μg/mL against all tested organisms semanticscholar.org
4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-one derivativeStaphylococcus aureusMIC of 0.2μg/mL crimsonpublishers.com
4-chloro-3-((substituted-phenylimino) methyl)-2H-chromen-2-onesStaphylococcus aureus, Bacillus subtilis, Escherichia coliShowed antimicrobial activity scispace.com

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have demonstrated promising antifungal activity.

The aforementioned 4-((bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones were also screened for their antifungal activity against six different fungal strains. crimsonpublishers.com These compounds exhibited excellent antifungal activity, with some showing an IC50 of 0.2μg/mL against Aspergillus fumigatus and Aspergillus niger. crimsonpublishers.com One derivative was particularly effective against Candida albicans with an IC50 of 0.2μg/mL. crimsonpublishers.com In general, the synthesized compounds were found to be more active than the standard antifungal drug, Fluconazole. crimsonpublishers.com

Similarly, derivatives of 4-chloro-3-((substituted-phenylimino) methyl)-2H-chromen-2-ones were tested against the fungi Aspergillus niger and Candida albicans. scispace.com

The antifungal activity of these derivatives is summarized in the table below:

Compound/DerivativeTest OrganismActivity/Result
4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-onesAspergillus fumigatus, Aspergillus nigerIC50 of 0.2μg/mL crimsonpublishers.com
4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-one derivativeCandida albicansIC50 of 0.2μg/mL crimsonpublishers.com
4-chloro-3-((substituted-phenylimino) methyl)-2H-chromen-2-onesAspergillus niger, Candida albicansShowed antifungal activity scispace.com

Anti-biofilm Properties

Bacterial biofilms present a significant challenge in the treatment of infections due to their inherent resistance to antibiotics. Recent research has explored the potential of coumarin derivatives to inhibit biofilm formation, particularly in Staphylococcus aureus.

A study investigating various coumarin derivatives for their anti-biofilm activity against S. aureus identified several compounds derived from this compound as potent inhibitors. nih.gov Specifically, derivatives such as (E)-4-Chloro-6-methyl-3-((2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazono)methyl)-2H-chromen-2-one and (E)-4-(2-(2-((4-Chloro-6-methyl-2-oxo-2H-chromen-3-yl)methylene)hydrazinyl)thiazol-4-yl)benzonitrile demonstrated significant inhibition of biofilm formation (90% and 91% respectively) at a concentration of 100 μg/mL, with minimal impact on bacterial growth. nih.gov This suggests that these compounds act by interfering with the biofilm formation process rather than by direct bactericidal effects. nih.gov

The most potent derivatives exhibited Minimum Biofilm Inhibitory Concentration (MBIC) values ranging from 25 to 100 μg/mL. nih.govresearchgate.net The parent compound, (E)-2-((4-Chloro-6-methyl-2-oxo-2H-chromen-3-yl)methylene)hydrazinecarbothioamide, was found to be inactive, indicating that the specific substitutions on the hydrazinyl thiazole (B1198619) moiety are crucial for the anti-biofilm activity. nih.gov

The following table highlights the anti-biofilm activity of key derivatives:

CompoundIUPAC NameAntibacterial Activity (% Inhibition ± SEM) at 100 μg/mLAntibiofilm Activity (% Inhibition ± SEM) at 100 μg/mLMBIC (μg/mL)
2(E)-4-Chloro-6-methyl-3-((2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazono)methyl)-2H-chromen-2-one15 ± 4.5390 ± 3.24100
3(E)-4-(2-(2-((4-Chloro-6-methyl-2-oxo-2H-chromen-3-yl)methylene)hydrazinyl)thiazol-4-yl)benzonitrile27 ± 2.8791 ± 3.5125
4(E)-4-Chloro-6-methyl-3-((2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazono)methyl)-2H-chromen-2-one18 ± 3.7690 ± 4.1150
10(E)-4-Chloro-3-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)-6-methyl-2H-chromen-2-one25 ± 2.9985 ± 3.87100
17(E)-N-(4-((2-((4-Chloro-6-methyl-2-oxo-2H-chromen-3-yl)methylene)hydrazinyl)methyl)phenyl)acetamide30 ± 3.1580 ± 4.23100

Anti-inflammatory Investigations (In Vitro Models)

Coumarin derivatives are known for their anti-inflammatory properties. nih.gov While direct in vitro anti-inflammatory studies on this compound itself are not extensively detailed in the provided context, the broader class of coumarins, including its derivatives, has been shown to possess anti-inflammatory potential. mdpi.com The anti-inflammatory activity of coumarins is often attributed to their ability to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade. nih.gov Further research focusing specifically on in vitro models for this compound and its direct derivatives would be beneficial to fully elucidate their anti-inflammatory mechanisms.

Anticancer Potential (In Vitro Cell Line Studies)

The anticancer properties of coumarin derivatives are a significant area of research. researchgate.net Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

One study synthesized a series of 4-((bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones and evaluated their activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. crimsonpublishers.com The compounds exhibited moderate activity, with IC50 values higher than 5μg/mL against V79 (Chinese hamster lung) and HBL100 (normal breast) cell lines, suggesting some level of selectivity for cancer cells. crimsonpublishers.com

Another line of research focused on creating hybrid molecules. For example, harmine-coumarin hybrids were synthesized, including a derivative of 6-chloro-2H-chromen-2-one, and evaluated for their anticancer potential. nih.gov Additionally, coumarin-nucleobase hybrids have been synthesized from 4-(chloromethyl)-coumarins and tested for their anticancer activity. chemrxiv.org

Furthermore, pyrrole- and porphyrin-coumarin derivatives have been synthesized and screened for their antiproliferative activity against 60 human cancer cell lines. researchgate.net A derivative, 4-((1H-pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)-6-chloro-2H-chromen-2-one, was among the compounds selected for this extensive screening. researchgate.net

The following table summarizes the in vitro anticancer potential of some derivatives:

Compound/DerivativeCell Line(s)Activity/Result
4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-onesHeLa, MCF-7Moderate activity crimsonpublishers.com
4-((1H-pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)-6-chloro-2H-chromen-2-one60 human cancer cell linesSelected for antiproliferative screening researchgate.net

Antioxidant Evaluations (In Vitro Assays)

Coumarin derivatives are recognized for their antioxidant properties, which are believed to be linked to their ability to scavenge free radicals. asianpubs.org The antioxidant potential of derivatives of 4-chloro-2H-chromen-2-one has been explored through various in vitro assays.

In one study, 4-substituted amine derivatives of coumarin were synthesized from 4-chloro-2H-chromen-2-one and evaluated for their in vitro antioxidant activity using quercetin (B1663063) as a standard. asianpubs.orgasianpubs.org Another study synthesized a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides and tested their antioxidant activity using DPPH radical, hydrogen peroxide, and NO scavenging assays, showing significant activities. bohrium.com

Furthermore, chalcone (B49325) analogs incorporating a 2H-chromen-2-one residue have been synthesized and shown to possess prolonged antioxidant activity. eco-vector.com These findings suggest that the coumarin scaffold, including derivatives of this compound, is a promising template for the development of new antioxidant agents.

Enzyme Inhibitory Activities (e.g., α-amylase, MAO-B)

Derivatives of 2H-chromen-2-one, commonly known as coumarins, have been the subject of extensive research for their potential as enzyme inhibitors. Specific substitutions on the coumarin ring, including chloro and methyl groups, have been explored to modulate their inhibitory activity against various enzymes, such as α-amylase and monoamine oxidase B (MAO-B).

α-Amylase Inhibitory Activity

Coumarin-triazole hybrids have been synthesized and evaluated for their α-amylase inhibitory potential. nih.gov In one study, a series of 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-2H-chromen-2-ones were prepared. nih.gov Among these, compounds with specific substitutions on the chromen-2-one ring demonstrated promising enzyme inhibition. nih.gov For instance, the derivative 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-6-chloro-2H-chromen-2-one was synthesized and characterized. nih.gov

Another study focused on 6-sulfonamide-2H-chromene derivatives as potential antidiabetic agents by targeting α-amylase. rsc.org The synthesized compounds exhibited significant α-amylase inhibitory activity, with inhibitory percentages ranging from 93.4% to 96.6% at a concentration of 100 μg/mL, comparable to the standard drug Acarbose (96.5%). rsc.org The IC₅₀ values for these derivatives were found to be in the low micromolar range. rsc.org For example, 3-cyano-2-imino-2H-chromene-6-sulfonamide showed potent inhibition with an IC₅₀ value of 1.76 ± 0.01 μM. rsc.org

Table 1: α-Amylase Inhibitory Activity of Coumarin Derivatives

CompoundStructureIC₅₀ (μM)Reference
3-cyano-2-imino-2H-chromene-6-sulfonamideA 2H-chromene ring with a cyano and an imino group at position 3, and a sulfonamide group at position 6.1.76 ± 0.01 rsc.org
2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative 9A 2H-chromen-2-one ring with a sulfamoyl group at position 6 and a carboxamide group at position 3.1.08 ± 0.02 rsc.org
Acarbose (Standard)A pseudotetrasaccharide.0.43 ± 0.01 rsc.org

MAO-B Inhibitory Activity

Coumarin derivatives have also been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.govresearchgate.net Researchers have designed and synthesized 7-[(m-halogeno)benzyloxy]coumarins with polar substituents at the 4-position to explore their MAO-B inhibitory activity. researchgate.net Several of these compounds demonstrated nanomolar inhibitory activity and high selectivity for MAO-B. researchgate.net

Specifically, 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (B1217627) (NW-1772) was identified as a potent and selective MAO-B inhibitor both in vitro and in vivo. researchgate.net This compound exhibited rapid penetration of the blood-brain barrier and reversible inhibitory action. researchgate.net Molecular docking studies have helped to understand the binding interactions between these coumarin derivatives and the active site of the MAO-B enzyme. nih.govresearchgate.net

Table 2: MAO-B Inhibitory Activity of Coumarin Derivatives

CompoundStructureIC₅₀ (μM)Selectivity Index (hMAO-B vs hMAO-A)Reference
7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772)A 2H-chromen-2-one core with a (3-chlorobenzyl)oxy group at position 7 and a (methylamino)methyl group at position 4.0.008 (for hMAO-B)> 487.5 researchgate.net
Compound 44 (Donepezil-coumarin hybrid)A hybrid molecule combining donepezil (B133215) and coumarin scaffolds.1.93 (against MAO-B)Not Reported nih.gov

Other Reported In Vitro Pharmacological Effects (e.g., anticoagulant, anti-HIV, quorum sensing inhibition)

Beyond enzyme inhibition, derivatives of this compound have been investigated for a range of other pharmacological activities in vitro.

Anticoagulant Activity

Coumarins are well-known for their anticoagulant properties. ajpamc.comscispace.comresearchgate.net Synthetic coumarin derivatives have been prepared and screened for their in vitro anticoagulant activity, often using warfarin (B611796) as a standard. ajpamc.com Studies on derivatives of 7-hydroxy-4-methyl coumarin and 4-hydroxy coumarin have shown moderate anticoagulant effects. ajpamc.comscispace.com The activity is typically assessed by measuring the clotting time in animal models. ajpamc.com

Anti-HIV Activity

The potential of coumarin derivatives as anti-HIV agents has been an active area of research. semanticscholar.orgnih.govmdpi.com Synthesis of novel coumarinyl chalcone analogues from starting materials like 4-hydroxy-6-chloro-7-methylcoumarin has been reported. mdpi.com In one study, a series of 6-acetyl-coumarin derivatives were synthesized and evaluated for their antiretroviral activity against HIV-1. semanticscholar.org Compounds such as 6-(3-(4-chlorophenyl)-acryloyl)-5-hydroxy-4-methyl-2H-chromen-2-one were among the synthesized derivatives. semanticscholar.org The anti-HIV activity is typically evaluated in human T-lymphocyte (MT-4) cells by monitoring the inhibition of the cytopathic effect induced by the virus. mdpi.com

Table 3: Anti-HIV-1 Activity of Coumarin Derivatives

CompoundStructureIC₅₀ (µg/mL)Selectivity Index (SI)Reference
Compound 68d (modified)A modified coumarin analogue.1.074.3 mdpi.com
Compound 66gA modified coumarin analogue.6.867 mdpi.com
Compound 66jA modified coumarin analogue.7.167 mdpi.com
Compound 68dA coumarin analogue.8.33Not Reported mdpi.com
Compound 68lA coumarin analogue.10Not Reported mdpi.com

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. nih.govnih.gov The inhibition of QS is a promising strategy to combat bacterial infections. Coumarins have been identified as potential QS inhibitors. nih.gov Research has shown that certain coumarin derivatives can inhibit the formation of biofilms in various bacterial strains, including Micrococcus luteus and Staphylococcus aureus. nih.gov For example, a series of 3-benzylpyrimidino chromen-2-ones were synthesized and found to have anti-biofilm activity. nih.gov While specific studies on this compound are limited, the broader class of coumarins shows significant potential in this area. nih.gov

Structure Activity Relationship Sar Studies for Optimized Biological Profiles

Impact of Substituents at Position 4 (e.g., Chlorine, Halomethyl, Aryloxymethyl)

Position 4 of the 2H-chromen-2-one nucleus is a critical site for modification, with substituents here significantly dictating the molecule's interaction with biological targets. The nature of the group at this position—ranging from a simple halogen to more complex moieties—can modulate activity, selectivity, and even the mechanism of action.

The chlorine atom at position 4, as seen in the parent compound, is a key feature. In derivatives like (E)-3-(((4-(bis(2-chloroethyl)amino)naphthalen-1-yl)imino)methyl)-4-chloro-2H-chromen-2-one, the 4-chloro group is an integral part of a scaffold synthesized to explore antimicrobial activity. sciensage.info

The introduction of a halomethyl group , particularly a chloromethyl or bromomethyl group, at position 4 transforms the coumarin (B35378) into a versatile synthetic intermediate. For instance, 4-(chloromethyl)-6-methyl-2H-chromen-2-one and its bromo-analogue, 4-(bromomethyl)-6-methyl-2H-chromen-2-one, serve as building blocks for a wide array of derivatives. nih.gov The chloromethyl group's reactivity allows for nucleophilic substitution, enabling the attachment of various functional groups and heterocyclic systems, which significantly affects biological potency.

Aryloxymethyl substituents at position 4 have also been explored. X-ray diffraction studies of 6-chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one revealed that the coumarin and phenoxy moieties are nearly co-planar. nih.gov This structural insight is valuable for understanding how such bulky groups are oriented and how they might interact with receptor binding sites. The substitution on the aryloxy ring can further tune the electronic and steric properties of the entire molecule.

Research into monoamine oxidase B (MAO-B) inhibitors has extensively probed the C4 position of the 2H-chromen-2-one nucleus. These studies have shown that changes in the size, shape, and lipophilicity of substituents at this position are crucial for inhibitory potency and selectivity, with steric effects playing a dominant role. nih.gov Similarly, in the context of Mcl-1 inhibitors, introducing a hydrophobic electron-withdrawing group like trifluoromethyl at the C-4 position of a dihydroxycoumarin scaffold enhanced inhibitory capacity, whereas a hydrophilic group was detrimental to potency. nih.gov This highlights the importance of the substituent's physicochemical properties at position 4 for specific enzymatic inhibition.

Position 4 SubstituentDerivative ExampleKey Research FindingReference(s)
Chlorine (E)-3-(((4-(bis(2-chloroethyl)amino)naphthalen-1-yl)imino)methyl)-4-chloro-2H-chromen-2-oneIntegral part of a scaffold designed for antimicrobial studies. sciensage.info
Chloromethyl 4-(Chloromethyl)-6-methyl-2H-chromen-2-oneVersatile synthetic intermediate; modifications significantly affect inhibitory potency.
Bromomethyl 4-(Bromomethyl)-6-methyl-2H-chromen-2-oneUsed as a starting material for synthesizing derivatives with heterocyclic moieties. nih.gov
Aryloxymethyl 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-oneThe phenoxy moiety is oriented antiperiplanar with respect to the coumarin ring. nih.gov
Trifluoromethyl 4-Trifluoromethyl-6,7-dihydroxycoumarinPotent Mcl-1 inhibitor, highlighting the benefit of hydrophobic, electron-withdrawing groups. nih.gov
Various 4-Substituted-7-benzyloxy-2H-chromene-2-onesSteric effects of C4 substituents play a dominant role in MAO-B inhibition. nih.gov

Influence of Methyl Group at Position 6

In the synthesis of novel anticancer agents, 4-(bromomethyl)-6-methyl-2H-chromen-2-one was used as the starting material to introduce various heterocyclic moieties. nih.gov The presence of the 6-methyl group was maintained throughout the synthesis, suggesting its compatibility with, or potential contribution to, the observed biological activity. Similarly, derivatives such as 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one and 6-chloro-7-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one incorporate alkyl or halo groups at position 6, indicating that substitution at this position is a key strategy in the design of new coumarin-based compounds. ontosight.aiontosight.ai

Studies on other chromene derivatives have shown that substitutions at the C6 position can indeed modulate biological activity. For example, research on 2H-chromene derivatives revealed that introducing a halogen or a methoxy (B1213986) group at the C6 position could enhance anticancer potency. frontiersin.org This provides a comparative context, suggesting that the electron-donating and lipophilic nature of the 6-methyl group likely influences the molecule's absorption, distribution, and interaction with biological targets, even if it is not the primary site of interaction.

Role of Halogen Substitutions on the Chromen-2-one Scaffold and its Derivatives

Halogen atoms, particularly chlorine, are prevalent substituents in bioactive coumarin derivatives, and their presence on the chromen-2-one scaffold significantly influences the compound's physicochemical properties and biological activity. The position of the halogen is critical to its effect.

A chlorine atom at the C4 position is also a key structural feature. For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde has been used as a starting material for synthesizing chalcone (B49325) derivatives with potential antitumor activity. jocpr.com The "halogen effect," where the presence of a halogen increases the reactivity and selectivity of certain chemical reactions, has been noted in the synthesis of complex molecules from halogenated chromones, underscoring the profound impact of these substituents on chemical behavior. sci-hub.se

However, the influence of a halogen is highly context-dependent. In one study of 4-amino-2H-benzo[h]chromen-2-one analogs, the introduction of a bromine atom at the 3'-position of a phenyl ring substituent led to a dramatic loss of cytotoxic activity, suggesting that halogens are not universally beneficial and their placement must be carefully considered in drug design. nih.gov

Halogen PositionCompound/Derivative ClassObserved EffectReference(s)
Position 6 (Cl) 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-oneContributes to reactivity. cymitquimica.com
Position 6 (Halogen) Chromene scaffold derivativesImproved anticancer potency. frontiersin.org
Position 4 (Cl) 4-Chloro-2-oxo-2H-chromene-3-carbaldehydeUsed as a precursor for chalcones with antitumor activity. jocpr.com
General (Halogen) Halogenated chromones"Halogen effect" increases reactivity and selectivity in synthesis. sci-hub.se
Substituent (3'-Br) 4-Amino-2H-benzo[h]chromen-2-one analogDramatic loss of inhibitory activity. nih.gov

Effect of Attached Heterocyclic Moieties and Linkers

The functionalization of the 4-chloro-6-methyl-2H-chromen-2-one scaffold by attaching various heterocyclic moieties, often via specific linkers, is a prominent strategy for developing novel therapeutic agents. This approach can enhance biological activity, improve pharmacological properties, and create hybrid molecules with dual or synergistic actions.

The chloromethyl group at position 4 serves as an excellent anchor point. For example, linking a 4-ethylpiperazine ring via this methyl group yields 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one. ontosight.ai The piperazine (B1678402) moiety is known to interact with neurotransmitter systems, suggesting that such derivatives could have applications in neuropharmacology. Similarly, attaching a morpholine (B109124) ring results in compounds like 6-chloro-7-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one, a structure investigated for its potential biological activities. ontosight.ai

More complex heterocyclic systems have also been incorporated. A study detailed the synthesis of novel coumarins where 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) rings were attached to the 6-methyl-2H-chromen-2-one core at position 4 through a methylsulfanyl linker (-S-CH₂-). nih.gov Several of these compounds, such as 4-({[4-(4-Fluorophenyl)-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl} methyl)-6-methyl-2H-chromen-2-one, exhibited significant anticancer activity. nih.gov

The synthesis of hybrid molecules combining coumarins with pyran, pyridine, thiophene, thiazole (B1198619), and pyrazole (B372694) has also been reported to yield compounds with significant anticancer activities. mdpi.com These studies underscore the principle that the core coumarin scaffold provides a platform upon which diverse heterocyclic systems can be built, with the nature of both the heterocycle and the linker being crucial determinants of the final compound's biological profile.

Heterocyclic MoietyLinkerResulting Compound ExampleBiological Activity NotedReference(s)
4-Ethylpiperazine -CH₂-6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-onePotential neuropharmacological properties. ontosight.ai
Morpholine -CH₂-6-chloro-7-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-oneGeneral biological activities. ontosight.ai
1,2,4-Triazole -S-CH₂-4-({[4-(4-Fluorophenyl)-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl} methyl)-6-methyl-2H-chromen-2-oneAnticancer activity. nih.gov
1,3,4-Oxadiazole -S-CH₂-4-({[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-methyl-2H-chromen-2-oneAnticancer activity. nih.gov
Thiophene, Thiazole, etc. VariousGeneral coumarin-heterocycle hybridsAnticancer activity. mdpi.com

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of chiral compounds. While the core this compound is planar and achiral, the introduction of certain substituents or the creation of derivatives can generate stereocenters or geometric isomers, making stereochemical considerations highly relevant.

A clear example is found in the synthesis of chalcone derivatives from 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. jocpr.com The Claisen-Schmidt condensation of this aldehyde with various acetyl reagents resulted in the formation of chalcones that could exist as two different geometric conformers: E-s-cis and E-s-trans. In some cases, both conformers were formed and could be separated, while in others, only the more stable E-s-cis conformer was isolated. The stereochemistry of these products was confirmed by spectroscopic methods, and importantly, the purified isomers were evaluated for their in vitro anticancer activity, demonstrating that biological function can be dependent on the specific spatial arrangement of the molecule. jocpr.com

In another study focused on synthetic methodology, the importance of stereochemistry was highlighted in a Diels-Alder reaction involving a 3-pseudo-halogenated-4H-chromen-4-one. sci-hub.se The reaction was highly stereoselective, affording the trans-Diels-Alder product with excellent enantioselectivity (99% ee). This demonstrates that the stereochemical outcome of synthetic routes can be precisely controlled, which is crucial for producing single-enantiomer drugs, as different enantiomers of a chiral drug often have vastly different potencies and pharmacological effects.

Applications in Chemical Biology and Analytical Science

Fluorescent Probe Development

Coumarin (B35378) derivatives are well-regarded for their fluorescent properties, making them ideal candidates for the development of fluorescent probes. encyclopedia.pub These probes are instrumental in analytical chemistry for the tracking and labeling of biomolecules. The coumarin scaffold, such as that in 4-chloro-6-methyl-2H-chromen-2-one, can be chemically modified to create probes that respond to specific environmental changes or the presence of certain analytes.

Research has demonstrated the synthesis of various coumarin-derived fluorescent probes for applications like imaging cell membranes. nih.gov For instance, a novel fluorescent probe incorporating a 4-chloro-2H-chromen-2-one component into a phenanthroimidazole backbone was developed for potential use in medical imaging. researchgate.netcncb.ac.cn The design of such probes often involves coupling the coumarin core with other molecules to fine-tune their photophysical properties and enhance their specificity. The development of these tools is crucial for studying dynamic processes in living cells and for the detection of biologically significant molecules. illinois.edursc.org

The versatility of the coumarin structure allows for the creation of a wide array of fluorescent markers. The introduction of different functional groups onto the this compound skeleton can lead to probes with tailored absorption and emission characteristics, suitable for various biological assays and imaging techniques.

Building Blocks for Complex Chemical Synthesis

The compound this compound and its close derivatives are recognized as versatile building blocks in organic synthesis. nih.gov The reactivity of the chloromethyl group at the 4-position allows for a variety of nucleophilic substitution reactions. This makes it a valuable intermediate for introducing the coumarin scaffold into larger, more complex molecules.

Synthetic strategies often utilize this reactivity to construct novel compounds with potential biological activities. For example, the chloromethyl group can react with amines, thiols, or alcohols to form new derivatives. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery.

The synthesis of various heterocyclic compounds has been achieved using coumarin derivatives as starting materials. For instance, new coumarin-containing pyrimidine (B1678525) and triazole derivatives have been synthesized, showcasing the utility of the coumarin core in constructing diverse molecular architectures. nih.gov The ability to functionalize the this compound molecule makes it an important precursor for a range of synthetic transformations, including the preparation of compounds with potential antimicrobial or anticancer properties. nih.govresearchgate.net

Potential for Sensing Applications

Beyond general fluorescent probes, coumarin derivatives, including those structurally related to this compound, have shown significant potential in the development of chemosensors. mdpi.com These sensors can be designed to detect specific ions or molecules through changes in their optical properties, such as fluorescence or color. bohrium.commdpi.com

Coumarin-based chemosensors have been successfully developed for the detection of various metal ions, including Al³⁺, Fe³⁺, Cu²⁺, and Zn²⁺. encyclopedia.pubbohrium.com The sensing mechanism often involves the coordination of the target ion with specific functional groups on the coumarin probe, leading to a measurable change in its fluorescence emission. This high selectivity and sensitivity make them valuable tools for environmental monitoring and biological analysis.

The design of these sensors often involves incorporating a receptor unit that can selectively bind to the target analyte, which is then linked to the coumarin fluorophore. The binding event modulates the electronic properties of the coumarin, resulting in a "turn-on" or "turn-off" fluorescent response. The adaptability of the coumarin structure allows for the rational design of sensors for a wide range of applications.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

Developing new and more efficient synthetic methods for this class of compounds is an ongoing area of research. eco-vector.com This includes the use of green chemistry principles to reduce the environmental impact of chemical synthesis. nih.gov

Deeper Mechanistic Elucidation via Advanced Biochemical and Biophysical Techniques

Further studies are needed to fully understand the mechanisms by which these compounds exert their biological effects. mdpi.comeco-vector.com Advanced techniques can provide detailed insights into their interactions with biological targets.

Design and Synthesis of Highly Potent and Selective Derivatives

The design and synthesis of new derivatives with improved potency and selectivity for specific biological targets is a key area of future research. eco-vector.com This involves a rational design approach based on SAR studies.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational methods, such as molecular docking and quantum-chemical calculations, can be used to predict the biological activity and properties of new derivatives, guiding synthetic efforts. eco-vector.com

Expanding the Scope of Biological Activities to Underexplored Therapeutic Areas

While the antimicrobial and antioxidant activities have been explored, future research could investigate the potential of these compounds in other therapeutic areas, such as anticancer and anti-inflammatory applications. mdpi.comontosight.ai

Development of Advanced Analytical Methods Employing the Compound

The fluorescent properties of these compounds can be further exploited in the development of advanced analytical methods for various applications in chemistry and biology.

Q & A

Q. What are the established synthetic routes for 4-chloro-6-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?

The synthesis of substituted chromen-2-ones often involves cyclocondensation of phenolic derivatives with β-keto esters or malonic acid derivatives. A representative method involves reacting 4-hydroxy-6-methyl-2H-chromen-2-one with phosphorus oxychloride (POCl₃) under reflux to introduce the chlorine substituent at the 4-position . Key parameters include:

  • Catalyst : Zinc chloride (ZnCl₂) enhances electrophilic substitution in POCl₃-mediated chlorination.
  • Temperature : Prolonged reflux (6–8 hours) at 80–90°C improves yield but risks side reactions like over-chlorination.
  • Workup : Neutralization with ice-cold water followed by recrystallization from ethanol yields pure product (reported ~65–75% yield) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : The chloro and methyl substituents produce distinct shifts. For example, the methyl group at C6 appears as a singlet near δ 2.4 ppm (¹H), while the carbonyl (C2) resonates at ~160–165 ppm (¹³C) .
  • IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 210 (M⁺) and fragments at m/z 175 (loss of Cl) validate the structure .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

Crystallographic disorder, often observed in the methyl or chloro groups, requires careful modeling in software like SHELXL :

  • Split Positions : Assign partial occupancy to disordered atoms (e.g., Cl at C4 may occupy two positions).
  • Restraints : Apply distance/angle restraints to maintain chemically reasonable geometries.
  • Validation Tools : Use Mercury CSD to compare bond lengths/angles with similar structures in the Cambridge Structural Database .
    Example refinement metrics: R₁ < 0.05, wR₂ < 0.15, and goodness-of-fit ~1.05 .

Q. How can conflicting NMR and X-ray data be reconciled for this compound?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

  • Dynamic NMR : Variable-temperature experiments can detect tautomeric equilibria (e.g., keto-enol forms).
  • X-ray vs. Solution State : X-ray structures reflect solid-state conformations, whereas NMR captures solution dynamics. For example, the methyl group’s orientation may differ due to crystal packing .
  • Computational Validation : Optimize geometries using DFT (e.g., B3LYP/6-311+G(d,p)) to compare theoretical and experimental spectra .

Q. What strategies optimize the pharmacological activity of this compound derivatives?

Structure-activity relationship (SAR) studies suggest:

  • Substitution Patterns : Adding electron-withdrawing groups (e.g., nitro) at C7/C8 enhances antimicrobial activity .
  • Hybridization : Coupling with pyrazole or oxadiazole moieties improves anticancer potency by targeting topoisomerase II .
  • Crystallographic Data : Use SHELX -derived torsion angles to design derivatives with optimal binding conformations .

Methodological Tables

Q. Table 1: Comparative Synthesis Methods

PrecursorReagents/ConditionsYield (%)Reference
4-Hydroxy-6-methylchromenonePOCl₃, ZnCl₂, 80°C, 8 hrs72
6-MethylcoumarinCl₂ gas, AlCl₃, 0°C, 2 hrs65

Q. Table 2: Key Crystallographic Parameters

SoftwareDisorder HandlingR₁ FactorData-to-Parameter Ratio
SHELXL Split atoms0.04817.6
OLEX2Restraints0.03318.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.